molecular formula C15H12N2O2 B11043724 1-methyl-4-nitro-2-phenyl-1H-indole

1-methyl-4-nitro-2-phenyl-1H-indole

Cat. No.: B11043724
M. Wt: 252.27 g/mol
InChI Key: FXOROYPUGCCYLR-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-2-phenyl-1H-indole is a substituted indole derivative characterized by a methyl group at the N1 position, a nitro group at the C4 position, and a phenyl substituent at the C2 position of the indole core. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-methyl-4-nitro-2-phenylindole

InChI

InChI=1S/C15H12N2O2/c1-16-13-8-5-9-14(17(18)19)12(13)10-15(16)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

FXOROYPUGCCYLR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C3=CC=CC=C3)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-4-nitro-2-phenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core . . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • The nitro group in this compound increases molecular weight compared to analogs lacking nitro or oxygen-containing groups (e.g., 2-phenyl-1H-indole).
  • The phenyl group at C2 may enhance π-π stacking interactions, as seen in other aromatic indole derivatives.

Spectroscopic Characterization

  • 13C-NMR: For 1-[2-nitrophenyl)methyl]-1H-indole, δ 144.88 corresponds to C-NO₂, a region likely shared with this compound.
  • MS : High-resolution MS (HRMS) for nitroindoles shows accurate mass matches for molecular ions (e.g., m/z 223.1225 for C₁₅H₁₅N₂).

Software and Analytical Tools

Crystallographic software like SHELX and ORTEP-3 are critical for determining indole derivatives' structures. For example, SHELXL refines small-molecule structures, while WinGX integrates tools for crystallographic analysis.

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